molecular formula C17H15ClN2O4 B2509954 Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate CAS No. 922942-54-9

Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2509954
CAS No.: 922942-54-9
M. Wt: 346.77
InChI Key: XUNJVQMQMGAFOE-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorobenzylamine moiety, and an oxoacetamido group attached to a benzoate backbone

Scientific Research Applications

Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-chlorobenzylamine: This can be achieved by the reaction of 2-chlorobenzyl chloride with ammonia or an amine.

    Acylation: The 2-chlorobenzylamine is then acylated with an appropriate acyl chloride or anhydride to introduce the oxoacetamido group.

    Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorobenzylamine moiety can bind to active sites, while the oxoacetamido group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate
  • Ethyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate
  • Methyl 4-(2-((4-chlorobenzyl)amino)-2-oxoacetamido)benzoate

Uniqueness

Methyl 4-(2-((2-chlorobenzyl)amino)-2-oxoacetamido)benzoate is unique due to its specific substitution pattern and the presence of the chlorobenzylamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-24-17(23)11-6-8-13(9-7-11)20-16(22)15(21)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJVQMQMGAFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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